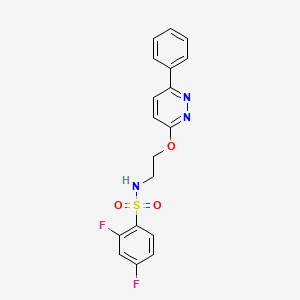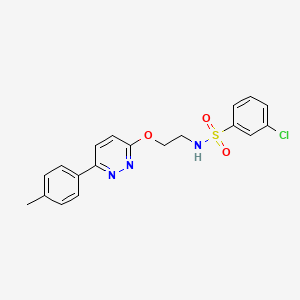
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Descripción general
Descripción
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to inhibit the activity of enzymes such as COX-2, MMP-9, and HDAC, which are involved in cancer cell growth and inflammation. In addition, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to induce apoptosis, inhibit tumor angiogenesis, and reduce cancer cell migration and invasion. In neurological disorders, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to reduce oxidative stress, inflammation, and neuronal damage. In inflammation, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to using 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A in lab experiments, including its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the scientific research of 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A. One potential direction is to further investigate its potential as a cancer therapeutic agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a neuroprotective agent in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A to reduce its cost and increase its availability for scientific research.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been studied for its potential applications in various fields such as cancer research, neurological disorders, and inflammation. In cancer research, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurological disorders, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation. In inflammation, 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide A has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation.
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-14-6-8-17(15(20)12-14)27(24,25)21-10-11-26-18-9-7-16(22-23-18)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRNKBNMWYMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3411500.png)
![4-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3411508.png)
![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B3411511.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B3411518.png)
![1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B3411534.png)
![(5-chloro-2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411535.png)
![(2-chloro-6-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411552.png)


![2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411567.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411571.png)
![(3,4-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411585.png)
![ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate](/img/structure/B3411596.png)
